molecular formula C17H16ClFN2O2 B4298241 N-allyl-5-chloro-2-(4-fluorophenoxy)-4,6-dimethylnicotinamide

N-allyl-5-chloro-2-(4-fluorophenoxy)-4,6-dimethylnicotinamide

Cat. No. B4298241
M. Wt: 334.8 g/mol
InChI Key: HAERMQSKYDLYGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-5-chloro-2-(4-fluorophenoxy)-4,6-dimethylnicotinamide is a chemical compound that has been widely studied in scientific research for its potential use in various applications.

Mechanism of Action

The mechanism of action of N-allyl-5-chloro-2-(4-fluorophenoxy)-4,6-dimethylnicotinamide is not fully understood. However, it has been suggested that this compound may work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. It may also work by preventing the accumulation of toxic proteins in the brain, which can contribute to the development of Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that N-allyl-5-chloro-2-(4-fluorophenoxy)-4,6-dimethylnicotinamide has a number of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-allyl-5-chloro-2-(4-fluorophenoxy)-4,6-dimethylnicotinamide in lab experiments is that it is relatively easy to synthesize. It is also stable under a wide range of conditions, which makes it a versatile compound for use in various research applications. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in certain applications.

Future Directions

There are a number of future directions for research on N-allyl-5-chloro-2-(4-fluorophenoxy)-4,6-dimethylnicotinamide. One potential direction is to further investigate its anti-cancer properties and to optimize its use in cancer treatment. Another direction is to study its potential use in the treatment of other neurodegenerative diseases, such as Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of this compound, which could lead to the development of more effective treatments for a variety of conditions.

Scientific Research Applications

N-allyl-5-chloro-2-(4-fluorophenoxy)-4,6-dimethylnicotinamide has been studied for its potential use in various scientific research applications. One such application is in the field of cancer research, where this compound has been shown to have anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects.

properties

IUPAC Name

5-chloro-2-(4-fluorophenoxy)-4,6-dimethyl-N-prop-2-enylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O2/c1-4-9-20-16(22)14-10(2)15(18)11(3)21-17(14)23-13-7-5-12(19)6-8-13/h4-8H,1,9H2,2-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAERMQSKYDLYGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)OC2=CC=C(C=C2)F)C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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